2-Bromo-5-(tributylstannyl)thiazole
Overview
Description
2-Bromo-5-(tributylstannyl)thiazole is a chemical compound with the molecular formula C15H28BrNSSn. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(tributylstannyl)thiazole typically involves the stannylation of 2-bromo-5-iodothiazole. This process can be achieved through a palladium-catalyzed coupling reaction using tributyltin hydride as the stannylating agent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(tributylstannyl)thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: It is commonly used in Stille coupling reactions, where the stannyl group reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Tributyltin Hydride: Used in the stannylation process.
Inert Atmosphere: Nitrogen or argon to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Stille coupling reactions, the product is typically a new thiazole derivative with a substituted aryl or alkyl group.
Scientific Research Applications
2-Bromo-5-(tributylstannyl)thiazole has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex thiazole derivatives.
Medicinal Chemistry: Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(tributylstannyl)thiazole in chemical reactions involves the activation of the stannyl group, which facilitates the formation of new carbon-carbon bonds. The bromine atom can also participate in substitution reactions, where it is replaced by other nucleophiles. The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-iodothiazole: A precursor in the synthesis of 2-Bromo-5-(tributylstannyl)thiazole.
2-Bromo-5-(trimethylstannyl)thiazole: Similar in structure but with a trimethylstannyl group instead of a tributylstannyl group.
Uniqueness
This compound is unique due to its specific stannyl group, which provides distinct reactivity in cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry and material science.
Properties
IUPAC Name |
(2-bromo-1,3-thiazol-5-yl)-tributylstannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3HBrNS.Sn/c3*1-3-4-2;4-3-5-1-2-6-3;/h3*1,3-4H2,2H3;1H; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKZFBRKEMXQQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28BrNSSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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